molecular formula C21H26N2O3 B5338190 N-[2-(2,4-dimethylphenoxy)ethyl]-4-(4-morpholinyl)benzamide

N-[2-(2,4-dimethylphenoxy)ethyl]-4-(4-morpholinyl)benzamide

Cat. No.: B5338190
M. Wt: 354.4 g/mol
InChI Key: PUMKJAZEVGWCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,4-dimethylphenoxy)ethyl]-4-(4-morpholinyl)benzamide, also known as DMXB-A, is a chemical compound that has been the subject of research in the field of neuroscience. This compound is known to interact with nicotinic acetylcholine receptors, which are important in many physiological processes, including learning and memory. In

Mechanism of Action

N-[2-(2,4-dimethylphenoxy)ethyl]-4-(4-morpholinyl)benzamide is a selective agonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in the release of neurotransmitters such as dopamine and glutamate, which are important in learning and memory. This compound binds to the receptor and activates it, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models, including learning and memory. Additionally, this compound has been investigated for its potential therapeutic use in neurological disorders such as Alzheimer's disease and schizophrenia. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(2,4-dimethylphenoxy)ethyl]-4-(4-morpholinyl)benzamide is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for targeted research on this receptor. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, this compound is a relatively new compound and further research is needed to fully understand its potential therapeutic uses and limitations.

Future Directions

There are several potential future directions for N-[2-(2,4-dimethylphenoxy)ethyl]-4-(4-morpholinyl)benzamide research. One area of interest is the potential therapeutic use of this compound in neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, this compound may have applications in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of this compound.

Synthesis Methods

N-[2-(2,4-dimethylphenoxy)ethyl]-4-(4-morpholinyl)benzamide is synthesized through a multistep process. The starting material is 2,4-dimethylphenol, which is reacted with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with 4-(4-morpholinyl)benzoyl chloride to form this compound.

Scientific Research Applications

N-[2-(2,4-dimethylphenoxy)ethyl]-4-(4-morpholinyl)benzamide has been the subject of research in the field of neuroscience, particularly in the area of nicotinic acetylcholine receptors. These receptors are important in learning and memory, and this compound has been shown to enhance cognitive function in animal models. Additionally, this compound has been investigated for its potential therapeutic use in neurological disorders such as Alzheimer's disease and schizophrenia.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenoxy)ethyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16-3-8-20(17(2)15-16)26-12-9-22-21(24)18-4-6-19(7-5-18)23-10-13-25-14-11-23/h3-8,15H,9-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMKJAZEVGWCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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